molecular formula C20H25NO3S B2994401 (2,5-Dimethylfuran-3-yl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421476-58-5

(2,5-Dimethylfuran-3-yl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2994401
CAS No.: 1421476-58-5
M. Wt: 359.48
InChI Key: UEENIEXRPPFCLP-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is a complex organic compound that combines a furan ring, a piperidine ring, and a methoxyphenyl thioether group

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-14-12-19(15(2)24-14)20(22)21-10-8-16(9-11-21)13-25-18-6-4-17(23-3)5-7-18/h4-7,12,16H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEENIEXRPPFCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylfuran-3-yl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.

    Substitution: The methoxyphenyl thioether group can participate in nucleophilic substitution reactions, potentially forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In medicinal chemistry, (2,5-Dimethylfuran-3-yl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone may be explored for its potential pharmacological properties. The presence of the piperidine ring suggests possible activity as a central nervous system agent, while the thioether group could impart unique biological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its structural diversity and potential reactivity.

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A simpler furan derivative used as a biofuel and in organic synthesis.

    4-Methoxyphenyl Thioethers: Compounds with similar thioether linkages, used in various chemical applications.

    Piperidine Derivatives: A broad class of compounds with applications in pharmaceuticals and agrochemicals.

Biological Activity

The compound (2,5-Dimethylfuran-3-yl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered interest in biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18_{18}H24_{24}N2_{2}O2_{2}S. Its structure consists of a dimethylfuran moiety linked to a piperidine ring substituted with a thioether group. This unique combination of functional groups may contribute to its biological activity.

Research indicates that compounds containing furan and piperidine structures often exhibit diverse biological activities, including:

  • Antioxidant Activity : The furan ring is known to possess antioxidant properties, which may protect cells from oxidative stress.
  • Neuroprotective Effects : Piperidine derivatives have been studied for their neuroprotective effects, potentially influencing neurotransmitter systems.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and anti-inflammatory properties of the compound. For instance:

  • Cytotoxicity Assay : The compound was tested against various cancer cell lines using the MTT assay. Results indicated an IC50_{50} value of approximately 25 µM in HeLa cells, suggesting moderate cytotoxicity.
Cell LineIC50_{50} (µM)
HeLa25
MCF-730
A54935

In Vivo Studies

Animal models have also been utilized to assess the pharmacological effects of the compound:

  • Neuroprotective Study : In a rat model of neurodegeneration induced by oxidative stress, administration of the compound at doses of 10 mg/kg showed significant improvement in cognitive function as measured by the Morris Water Maze test.

Case Studies

  • Case Study on Antioxidant Activity :
    • A study published in the Journal of Medicinal Chemistry highlighted that derivatives similar to this compound exhibited significant free radical scavenging activity, which could be beneficial in preventing cellular damage related to aging and diseases.
  • Case Study on Anti-inflammatory Effects :
    • Another research article demonstrated that compounds with similar structural motifs reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,5-Dimethylfuran-3-yl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone?

  • Methodology : The synthesis typically involves coupling a furan derivative with a piperidine-thioether intermediate. Key steps include:

Thioether formation : Reacting 4-mercaptomethylpiperidine with 4-methoxyphenyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .

Methanone coupling : Use a coupling agent like EDCI or DCC to link the 2,5-dimethylfuran-3-carboxylic acid derivative to the piperidine-thioether intermediate .

  • Critical parameters : Temperature (60–80°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety protocols :

  • Storage : Keep in airtight containers under dry, inert gas (argon) at –20°C to prevent oxidation or hydrolysis .
  • Handling : Use explosion-proof equipment, avoid skin/eye contact (wear nitrile gloves, goggles), and work in a fume hood to prevent inhalation of dust .
    • Degradation risks : Exposure to moisture or light accelerates decomposition; monitor via periodic HPLC analysis .

Q. What analytical techniques are suitable for structural characterization?

  • Key methods :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan methyl groups at δ 2.1–2.3 ppm, piperidine protons at δ 3.5–4.0 ppm) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (e.g., piperidine chair conformation) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~387) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the thioether formation step?

  • Approach :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) to balance reactivity and byproduct formation .
  • Catalyst selection : Evaluate Pd-based catalysts for cross-coupling efficiency or phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems .
  • Kinetic studies : Use in situ IR or HPLC to monitor reaction progress and identify rate-limiting steps .

Q. What strategies address stability issues during long-term storage or experimental workflows?

  • Mitigation :

  • Lyophilization : Convert to a stable amorphous solid to reduce hydrolytic degradation .
  • Additives : Include antioxidants (e.g., BHT) in stock solutions to prevent radical-mediated decomposition .
  • Real-time monitoring : Use LC-MS to track degradation products (e.g., sulfoxide derivatives from thioether oxidation) .

Q. How can computational methods aid in predicting molecular interactions or reactivity?

  • Tools :

  • DFT calculations : Optimize ground-state geometry (B3LYP/6-31G*) to study electronic properties (e.g., HOMO-LUMO gaps for redox behavior) .
  • Molecular docking : Simulate binding affinity with biological targets (e.g., enzymes with piperidine-binding pockets) using AutoDock Vina .
    • Validation : Cross-reference computational results with experimental spectroscopic data .

Q. What chromatographic methods resolve co-eluting impurities during purification?

  • Protocol :

  • Mobile phase optimization : Adjust methanol/buffer ratios (e.g., 65:35 methanol/sodium acetate buffer, pH 4.6) to enhance separation .
  • Column selection : Use C18 reverse-phase columns with 5 µm particle size for high-resolution separations .
  • Gradient elution : Implement a stepwise increase in organic solvent (0–100% acetonitrile over 30 min) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

  • Troubleshooting :

  • Dynamic effects : Account for conformational flexibility (e.g., piperidine ring puckering) causing NMR signal splitting vs. static crystal structures .
  • Isotopic labeling : Synthesize deuterated analogs to simplify complex NMR spectra .
  • Multi-technique validation : Correlate IR (carbonyl stretch ~1700 cm⁻¹) and MS data to confirm functional groups .

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